2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Description

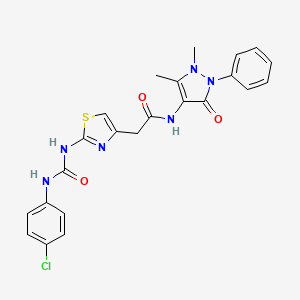

The compound 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a heterocyclic acetamide derivative featuring a thiazole core linked to a ureido group and a substituted pyrazolone moiety. Its structure integrates pharmacophoric elements associated with diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.

Synthetic routes for analogous compounds typically involve cyclocondensation of carbothioamides with maleimides or coupling reactions using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane . Characterization relies on FT-IR, NMR, and X-ray crystallography, with the latter providing definitive structural validation .

Properties

IUPAC Name |

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN6O3S/c1-14-20(21(32)30(29(14)2)18-6-4-3-5-7-18)27-19(31)12-17-13-34-23(26-17)28-22(33)25-16-10-8-15(24)9-11-16/h3-11,13H,12H2,1-2H3,(H,27,31)(H2,25,26,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZKMDCHMWRYGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, effects on various biological targets, and relevant research findings.

Chemical Structure and Properties

This compound features several notable structural elements:

- Thiazole Ring : Contributes to the compound's stability and reactivity.

- Urea Linkage : Often associated with biological activity, particularly in enzyme inhibition.

- Chlorophenyl Group : Enhances the compound's pharmacological profile.

The molecular formula is , with a molecular weight of approximately 497.0 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole and chlorophenyl groups are thought to play crucial roles in binding affinity and specificity, potentially leading to the inhibition of target enzymes or modulation of receptor activity .

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notable findings include:

- Cytotoxicity : The compound has shown potent cytotoxicity against breast, lung, and colon cancer cell lines .

- Mechanisms of Action : Studies indicate that it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .

Case Studies

- Cytotoxicity Assay : In vitro assays demonstrated that the compound exhibited IC50 values ranging from 1.5 µM to 5.0 µM against various cancer cell lines, indicating strong anticancer potential .

- Molecular Docking Studies : Docking studies have suggested that the compound can effectively bind to specific targets involved in cancer progression, further validating its potential as a lead compound for drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(m-tolyl)ureido)thiazole | Methyl group enhances binding | Anticancer |

| N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide | Similar thiazole structure | Antimicrobial |

| 5-phenylthiazole derivatives | General thiazole derivatives | Diverse biological activities |

The unique substitution pattern of This compound influences both its chemical reactivity and biological activity compared to these similar compounds .

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. Studies have shown that it may inhibit cell proliferation and induce apoptosis in these cells. For instance, preliminary data suggest that the compound can effectively disrupt the cell cycle in cancerous cells by modulating specific signaling pathways.

2. Antibacterial and Antifungal Activity

The compound has demonstrated moderate antibacterial effects against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 100 to 400 μg/mL. Its antifungal properties are more pronounced against Candida albicans, with effective concentrations reported at approximately 3.92–4.01 mM. These findings suggest potential applications in treating bacterial and fungal infections.

3. Enzyme Inhibition

Preliminary studies indicate that the compound may act as an inhibitor of acetylcholinesterase (AChE), which is significant for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE can enhance cholinergic transmission, potentially improving cognitive function in affected individuals.

Case Studies

- Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on several cancer cell lines using MTT assays, revealing significant reductions in cell viability at varying concentrations.

- Antibacterial Efficacy : Another investigation assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a novel antibacterial agent.

- Neuroprotective Effects : Research focused on the inhibition of AChE showed promising results in enhancing cognitive function in animal models of Alzheimer's disease.

Comparison with Similar Compounds

Key Observations :

- Halogen vs.

- Dihedral Angles : The dichlorophenyl analog shows significant dihedral angles (48.45°–80.70°) between aromatic rings due to steric repulsion, while methylsulfanyl derivatives exhibit smaller angles (<50°), favoring planar molecular packing .

- Crystal Packing : The dichlorophenyl compound forms R₂²(10) hydrogen-bonded dimers via N–H⋯O interactions, a motif common in acetamides . The thiazole-ureido group in the target compound may promote extended hydrogen-bond networks or π-stacking due to its rigid heterocycle.

Crystallographic and Physicochemical Properties

Crystal System and Hydrogen Bonding

- Dichlorophenyl Analog: Monoclinic (C2/c), Z = 8, V = 3773.26 ų. Strong N–H⋯O hydrogen bonds (2.02 Å) stabilize dimer formation .

- Methylsulfanyl Analog: Monoclinic (P2₁/c), Z = 3.

- Target Compound: Predicted to crystallize in triclinic or monoclinic systems due to asymmetric thiazole-ureido geometry. Hydrogen-bonding patterns may resemble those in ureido-thiazole pharmaceuticals (e.g., thiabendazole derivatives).

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide?

The compound is typically synthesized via a multi-step process involving:

- Coupling reactions : Use of carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to activate carboxylic acids for amide bond formation with aminoantipyrine derivatives .

- Thiazole ring formation : Cyclization of thiourea intermediates with α-haloacetophenones under controlled temperatures (e.g., 273 K) .

- Purification : Recrystallization from solvents like methylene chloride to obtain single crystals for structural validation .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- Single-crystal X-ray diffraction : Determines molecular conformation, dihedral angles between aromatic rings (e.g., 48.45°–80.70°), and hydrogen-bonding patterns (R₂²(10) dimer motifs) .

- NMR spectroscopy : Confirms substitution patterns on the pyrazole and thiazole rings, with characteristic shifts for NH (δ ~10 ppm) and aromatic protons .

- Mass spectrometry : Validates molecular weight and fragmentation patterns, particularly for the acetamide and ureido groups .

Q. What are common impurities observed during synthesis, and how are they mitigated?

- By-products : Unreacted 4-aminoantipyrine or incomplete cyclization products. Mitigation involves optimizing stoichiometry and reaction time (e.g., 3 hours at 273 K) .

- Solvent residues : Traces of dichloromethane or triethylamine. Purging via vacuum drying or repeated washing with brine/NaHCO₃ solutions is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Design of Experiments (DoE) : Statistical modeling to assess variables like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry setups enable precise control of exothermic reactions .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocycle formation .

- In-line analytics : HPLC or FTIR monitoring to track intermediate formation and minimize side reactions .

Q. What structural features influence the compound’s bioactivity and target selectivity?

- Dihedral angles : Steric repulsion between the dichlorophenyl and pyrazol-4-yl rings (64.82°) may hinder binding to flat enzymatic pockets, requiring conformational flexibility analysis via molecular dynamics simulations .

- Hydrogen-bonding motifs : The planar amide group participates in N–H⋯O interactions, critical for dimerization and protein-ligand binding .

- Electron-withdrawing groups : The 4-chlorophenyl moiety enhances electrophilicity, potentially increasing interactions with cysteine residues in target enzymes .

Q. How can contradictions in spectral or crystallographic data be resolved?

- Cross-validation : Combine XRD with DFT calculations to reconcile bond-length discrepancies (e.g., C–C bonds deviating >0.02 Å from expected values) .

- High-resolution MS/MS : Differentiate isobaric impurities by analyzing fragment ion patterns .

- Variable-temperature NMR : Assess dynamic effects like ring puckering in the dihydro-1H-pyrazole moiety .

Q. What methodologies are used to study pharmacokinetic properties?

- In vitro assays : Microsomal stability tests (e.g., CYP450 inhibition) and plasma protein binding studies using equilibrium dialysis .

- Molecular docking : Simulate interactions with cytochrome P450 enzymes or transporters like P-glycoprotein to predict metabolic pathways .

- ADMET profiling : Use QSAR models to correlate logP values (estimated ~3.5) with permeability and toxicity risks .

Methodological Challenges and Solutions

Q. How are reaction intermediates stabilized during multi-step synthesis?

- Low-temperature quenching : Prevents decomposition of thiourea intermediates by rapid cooling in ice-cold HCl .

- Protecting groups : Temporarily shield reactive sites (e.g., pyrazole NH) using tert-butoxycarbonyl (Boc) groups .

Q. What strategies enhance reproducibility in crystallographic studies?

Q. How can computational tools aid in mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.